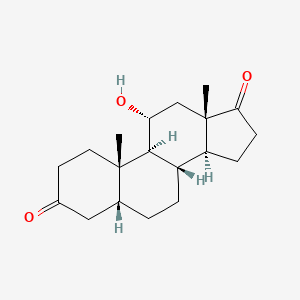
5beta-Androstan-11alpha-ol-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstan-11alpha-ol-3,17-dione: is a steroid compound with the molecular formula C19H28O3 It is a derivative of androstane and is known for its various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-11alpha-ol-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes reduction, oxidation, and hydroxylation reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 5beta-Androstan-11alpha-ol-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5beta-Androstan-11alpha-ol-3,17-dione is used as a starting material for the synthesis of more complex steroid derivatives. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a modulator of biological pathways. It is often used in studies related to hormone regulation and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have roles in treating hormonal imbalances and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 5beta-Androstan-11alpha-ol-3,17-dione involves its interaction with specific molecular targets and pathways. It may act on hormone receptors, enzymes, and other proteins to exert its effects. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
4-Androsten-11beta-ol-3,17-dione: Another steroid with similar structural features but different biological activities.
5beta-Androstan-3beta-ol-17-one: A related compound with distinct chemical and biological properties.
Uniqueness: 5beta-Androstan-11alpha-ol-3,17-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its unique properties make it valuable for various research and industrial applications.
Properties
CAS No. |
32694-33-0 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13+,14+,15-,17-,18+,19+/m1/s1 |
InChI Key |
FZEAQJIXYCPBLD-UUFFJORLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















